1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-yl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of purine-2,6-dione derivatives, including the mentioned compound, often involves modifications at the 7 and 8 positions to explore different biological activities. One approach for chemical diversification includes the introduction of hydrophobic substituents or the elongation of the linker length between arylpiperazine and the purine core, aiming to select potent ligands for serotonin receptors. This strategy highlights the compound's role in developing potential psychotropic drugs (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Chemical Reactions and Properties
The purine-2,6-dione derivatives undergo various chemical reactions, including regioselective amination and alkylation, to introduce functional groups that significantly impact their biological activity and chemical properties. These reactions are crucial for synthesizing specific derivatives with desired characteristics and exploring the structure-activity relationship (SAR) of this chemical class (Gulevskaya et al., 1994).
Physical Properties Analysis
The physical properties of 1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-yl-3,7-dihydro-1H-purine-2,6-dione and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on crystal structure provide insight into the molecule's conformation, packing, and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in material science (Rajnikant et al., 2010).
properties
IUPAC Name |
1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10(21)9-20-11-12(17(2)15(23)18(3)13(11)22)16-14(20)19-7-5-4-6-8-19/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOWFXZVDXMYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(2-oxopropyl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione |
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